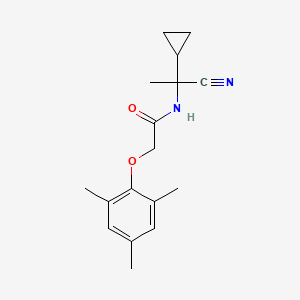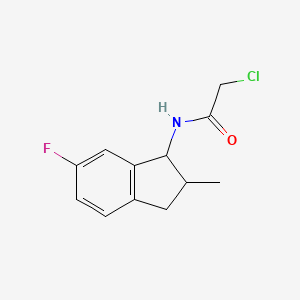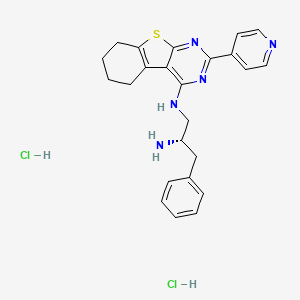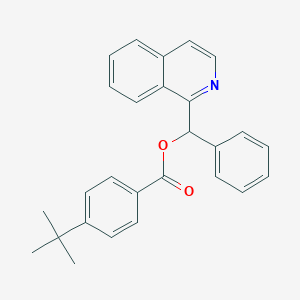
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a chemical compound with the molecular formula C27H25NO2 . Its average mass is 395.493 Da and its monoisotopic mass is 395.188538 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis, such as bond lengths and angles, would require more specific information or computational chemistry tools.Scientific Research Applications
Synthetic Methodologies
A Convenient Synthesis of Benzofuro[3,2-c]isoquinolines
The research by Kalugin & Shestopalov (2011) presented a method for synthesizing benzofuro[3,2-c]isoquinoline derivatives, showcasing the versatility of isoquinoline compounds in creating complex heterocyclic structures. This synthesis involves condensation and cyclization reactions, highlighting isoquinoline's role in constructing pharmacologically relevant frameworks (Kalugin & Shestopalov, 2011).
Synthesis and Biological Evaluation of Novel Indolo[2,3-c]isoquinoline Derivatives
Saundane & Kalpana (2015) synthesized a series of novel indolo[2,3-c]isoquinoline derivatives, evaluating their antimicrobial, antitubercular, antioxidant, and cytotoxic activities. This work underscores the potential of isoquinoline derivatives in developing new therapeutic agents (Saundane & Kalpana, 2015).
Chemical Reactions and Insertion Studies
Study of Insertion Reactions with Phosphorus Ylides
Abdou et al. (2002) explored the reactions between 4-(4-methylphenyl)-2,3-benzoxazin-1-one and alkylidene phosphoranes, leading to the formation of substituted isoquinolines. This study offers insights into the reactivity and potential applications of isoquinoline derivatives in organic synthesis (Abdou, Fahmy, & Kamel, 2002).
Antimicrobial Activity
Novel Synthesis of Oxazolone Derivatives and Their Antimicrobial Activity
Rao et al. (2020) reported the synthesis of oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antibacterial activity, especially with bromine substitution. This research highlights the antimicrobial potential of isoquinoline-based compounds (Rao et al., 2020).
Cross-Conjugated and Pseudo-Cross-Conjugated Betaines
Chemistry and Spectroscopy of Quinolinium-Ethynyl-Benzoate Mesomeric Betaines
Batsyts et al. (2018) studied the chemical and spectroscopic properties of quinolinium-ethynyl-benzoate derivatives, emphasizing their distinct behaviors and applications in material science and organic chemistry (Batsyts, Ramírez, Casado, Namyslo, & Schmidt, 2018).
properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-27(2,3)22-15-13-21(14-16-22)26(29)30-25(20-10-5-4-6-11-20)24-23-12-8-7-9-19(23)17-18-28-24/h4-18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQUJROZYPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)
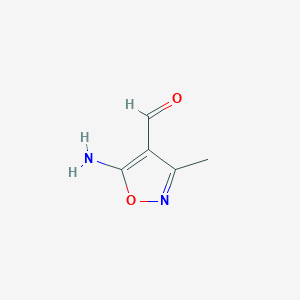
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)
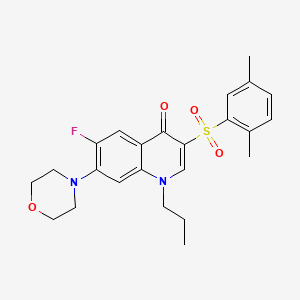

![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
